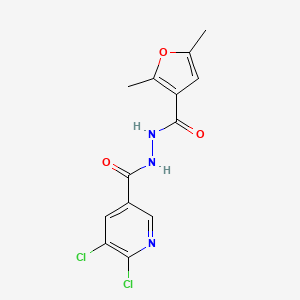
5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide, also known as DCDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCDC is a pyridine-based hydrazide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide is not fully understood. However, it has been suggested that 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide exerts its therapeutic effects by disrupting the cell membrane and inhibiting various enzymes involved in cell proliferation and metabolism.
Biochemical and Physiological Effects:
5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has been shown to induce oxidative stress, which leads to the production of reactive oxygen species (ROS) in cancer cells. This, in turn, leads to apoptosis and inhibits cell proliferation. 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has also been shown to inhibit the activity of various enzymes involved in cell metabolism, such as lactate dehydrogenase and pyruvate kinase.
実験室実験の利点と制限
5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has some limitations, including its low solubility in water, which can hinder its use in certain experiments.
将来の方向性
There are several future directions for the study of 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as bacterial infections and parasitic diseases. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of more effective 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide-based therapies.
In conclusion, 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide and its possible applications in clinical settings.
合成法
5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has been synthesized using various methods, including the reaction of 5,6-dichloronicotinic acid with 2,5-dimethylfuran-3-carboxylic acid hydrazide in the presence of a coupling agent. Another method involves the reaction of 5,6-dichloronicotinic acid with 2,5-dimethylfuran-3-carbonyl chloride followed by the addition of hydrazine hydrate. These methods have been optimized to obtain high yields of 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide.
科学的研究の応用
5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antitubercular, and antifungal properties. 5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of Mycobacterium tuberculosis and various fungal strains.
特性
IUPAC Name |
5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-6-3-9(7(2)21-6)13(20)18-17-12(19)8-4-10(14)11(15)16-5-8/h3-5H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIJTMVMRQJKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole](/img/structure/B2371833.png)

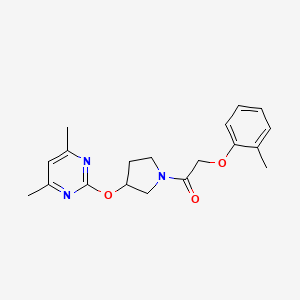
![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)

![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)
![(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)
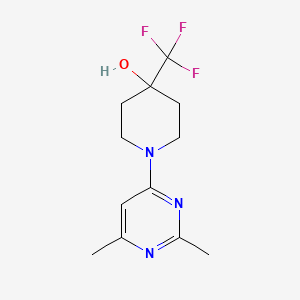
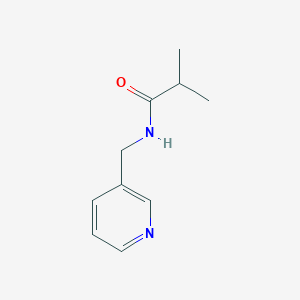
![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)
![1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B2371853.png)
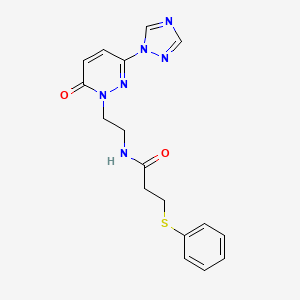
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)